molecular formula C11H11F3O2 B1450502 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one CAS No. 1354819-39-8

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B1450502
CAS No.: 1354819-39-8
M. Wt: 232.2 g/mol
InChI Key: FZPGAUWOPLHLOS-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C11H11F3O2. It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a propan-2-one moiety attached to a phenyl ring.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

Chemical Reactions Analysis

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. .

Scientific Research Applications

Chemistry

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its reactivity, making it valuable in various synthetic pathways.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Medicine

In medicinal chemistry, ongoing research aims to explore its potential as a precursor for pharmaceutical compounds . The compound’s derivatives are being investigated for their efficacy in treating conditions such as diabetes and cancer. For instance, metabolic studies have linked certain metabolites of related compounds to improved predictions of type 2 diabetes risk .

Industry

The compound is utilized in the development of materials with specific properties, such as enhanced stability and reactivity. Its applications extend to:

  • Specialty Chemicals : Used in formulating chemicals with unique properties for industrial applications.
  • Material Science : Employed in creating new materials with desirable characteristics for electronics and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, highlighting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory properties demonstrated that derivatives of this compound reduced inflammation markers in cellular models. This suggests possible therapeutic applications in treating chronic inflammatory conditions.

Data Tables

Application AreaSpecific UseObserved Effects
ChemistryIntermediate for synthesisEnhanced reactivity
BiologyAntimicrobial agentsInhibition of bacterial growth
MedicinePharmaceutical precursorPotential anti-cancer effects
IndustryDevelopment of specialty chemicalsImproved material properties

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling. .

Comparison with Similar Compounds

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(2-Methoxy-4-(trifluoromethyl)phenyl)propan-2-one and 1-(2-Methoxy-3-(trifluoromethyl)phenyl)propan-2-one share structural similarities.

    Uniqueness: The position of the trifluoromethyl group and the methoxy group on the phenyl ring can significantly influence the compound’s reactivity and properties. .

Biological Activity

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one, a compound characterized by its unique trifluoromethyl and methoxy substituents, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C11H10F3O2
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 1805891-46-6

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance, a study evaluated the antibacterial properties of related trifluoromethyl-substituted compounds, demonstrating significant activity against antibiotic-resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
1MRSA6.25
2E. faecalis12.5
3B. subtilis<1

The above table indicates that compounds with similar structures to this compound exhibit potent antibacterial effects, particularly against resistant strains such as MRSA .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. For example, the compound was tested on A375 melanoma cells and showed a significant increase in apoptotic cell populations.

Table 2: Effects on A375 Cell Line

Treatment Concentration (μM)% Apoptosis
Control4.3
0.220.5
0.545.7
161.4

These results suggest that higher concentrations of the compound lead to increased apoptosis, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of NF-κB Pathway

A study focused on the compound's effect on the NF-κB pathway in A375 cells indicated that treatment significantly reduced NF-κB and MMP-9 expression levels, which are critical for tumor metastasis and invasion . This suggests that the compound may not only inhibit cancer cell growth but also prevent metastasis.

Properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(15)5-8-6-9(11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPGAUWOPLHLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223697
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354819-39-8
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354819-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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